1,6-Diazaspiro[4.5]decane dihydrochloride 1,6-Diazaspiro[4.5]decane dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1334499-79-4
VCID: VC15957828
InChI: InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H
SMILES:
Molecular Formula: C8H18Cl2N2
Molecular Weight: 213.15 g/mol

1,6-Diazaspiro[4.5]decane dihydrochloride

CAS No.: 1334499-79-4

Cat. No.: VC15957828

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

1,6-Diazaspiro[4.5]decane dihydrochloride - 1334499-79-4

Specification

CAS No. 1334499-79-4
Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
IUPAC Name 1,10-diazaspiro[4.5]decane;dihydrochloride
Standard InChI InChI=1S/C8H16N2.2ClH/c1-2-6-9-8(4-1)5-3-7-10-8;;/h9-10H,1-7H2;2*1H
Standard InChI Key CZNLHJZAYHTZKR-UHFFFAOYSA-N
Canonical SMILES C1CCNC2(C1)CCCN2.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,6-Diazaspiro[4.5]decane dihydrochloride features a spirocyclic scaffold where two nitrogen atoms are strategically positioned at the 1- and 6-positions of a fused bicyclic system. The spiro junction connects a five-membered ring (cyclopentane) and a six-membered ring (piperidine), creating a rigid three-dimensional structure that influences its molecular interactions. The dihydrochloride salt form introduces two protonated amine groups, which improve aqueous solubility and crystallinity.

The compound’s IUPAC name is 2,9-diazaspiro[4.5]decane dihydrochloride, with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol. Its canonical SMILES representation is C1CC2(CCNC2)CNC1.Cl.Cl, reflecting the connectivity of atoms and chloride counterions.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₈Cl₂N₂
Molecular Weight213.15 g/mol
CAS Registry Number1334499-87-4
InChI KeyLHVVPDCZMCURSE-UHFFFAOYSA-N
SolubilityHighly soluble in polar solvents
StabilityStable under standard conditions

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments corresponding to the spirocyclic framework. The hydrogen atoms on the cyclopentane and piperidine rings exhibit characteristic splitting patterns, while the amine protons appear as broad singlets due to exchange with deuterated solvents. Mass spectrometry confirms the molecular ion peak at m/z 213.15, consistent with the compound’s molecular weight.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1,6-Diazaspiro[4.5]decane dihydrochloride typically involves a multi-step sequence starting from readily available precursors. One common route utilizes a cyclization reaction between a diamine and a carbonyl compound under acidic conditions. For example, reacting 1,5-diaminopentane with cyclopentanone in the presence of hydrochloric acid facilitates spirocycle formation through intramolecular imine formation and subsequent reduction.

Key steps include:

  • Cyclization: Formation of the spirocyclic intermediate via acid-catalyzed Schiff base formation.

  • Reduction: Conversion of imine groups to secondary amines using sodium borohydride.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt.

The reaction is typically conducted in ethanol or methanol at reflux temperatures, with purification achieved through recrystallization or column chromatography.

Industrial Manufacturing

Industrial production scales these synthetic steps while optimizing for yield and purity. Continuous flow reactors are employed to enhance reaction efficiency and reduce byproduct formation. Post-synthesis, the compound undergoes rigorous quality control, including high-performance liquid chromatography (HPLC) and elemental analysis, to ensure compliance with pharmaceutical-grade standards.

Biological Activity and Mechanism of Action

RIPK1 Inhibition

1,6-Diazaspiro[4.5]decane dihydrochloride exhibits potent inhibitory activity against RIPK1, a serine/threonine kinase central to the necroptosis pathway. Necroptosis, a regulated form of cell death distinct from apoptosis, contributes to pathologies such as ischemia-reperfusion injury and neurodegenerative disorders. The compound binds reversibly to RIPK1’s kinase domain, preventing ATP binding and subsequent autophosphorylation at Ser166—a critical step in necrosome assembly.

Table 2: Biochemical Profiling of RIPK1 Inhibition

ParameterValue
IC₅₀ (RIPK1)12 nM
Selectivity (vs. RIPK3)>100-fold
Cellular EC₅₀ (U937)50 nM

Cellular Effects

In U937 human lymphoma cells, the compound blocks TNF-α-induced necroptosis by stabilizing the RIPK1-RIPK3-MLKL complex in its inactive state. This inhibition prevents membrane permeabilization and the release of damage-associated molecular patterns (DAMPs), which drive inflammatory responses. At sub-micromolar concentrations, the compound demonstrates minimal cytotoxicity, suggesting a favorable therapeutic window.

Pharmacological Applications

Anti-Inflammatory Effects

The compound attenuates systemic inflammation in murine sepsis models by suppressing RIPK1-mediated cytokine release. Intravenous dosing (5 mg/kg) reduces plasma IL-6 and TNF-α levels by 68% and 72%, respectively, within 6 hours.

Comparative Analysis with Structural Analogs

Positional Isomerism

Unlike its 2,7-diazaspiro isomer, which shows reduced kinase selectivity, the 1,6-configuration optimizes steric complementarity with RIPK1’s hydrophobic pocket. This structural distinction translates to a 5-fold improvement in target engagement.

SAR Insights

  • Ring Size: Expanding the spiro system to six-membered rings (e.g., 1,6-diazaspiro[5.5]decane) diminishes activity due to increased conformational flexibility.

  • N-Substitution: Methylation at the 3-position enhances metabolic stability but reduces blood-brain barrier permeability.

Pharmacokinetics and Toxicology

ADME Profiling

  • Absorption: Oral bioavailability in rats is 38%, with peak plasma concentrations achieved at 2 hours.

  • Distribution: Volume of distribution (Vd) of 1.2 L/kg indicates extensive tissue penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates two primary metabolites, both inactive.

  • Excretion: Renal clearance accounts for 60% of elimination, with a half-life of 3.5 hours.

Recent Advances and Future Directions

Hybrid Inhibitor Design

Recent efforts conjugate the spirocyclic core with E3 ligase ligands to create proteolysis-targeting chimeras (PROTACs). These bifunctional molecules induce RIPK1 degradation at picomolar concentrations, offering enhanced therapeutic potential.

Clinical Translation

Phase I trials (NCT04811260) evaluating oral formulations are underway, with preliminary data indicating dose-proportional pharmacokinetics and manageable adverse effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator